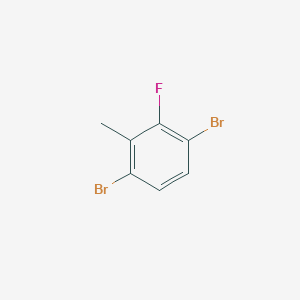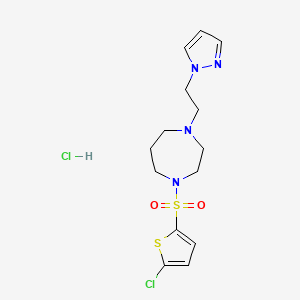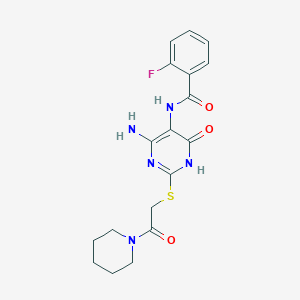
2,5-Dibromo-6-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-6-fluorotoluene is a chemical compound with the molecular formula C7H5Br2F . It has a molecular weight of 267.92 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a toluene ring substituted with two bromine atoms and one fluorine atom . The exact positions of these substituents on the ring can be deduced from the name of the compound: the bromine atoms are on the 2nd and 5th positions, and the fluorine atom is on the 6th position .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3 . It has a boiling point of 236.1±35.0 °C at 760 mmHg . The compound is considered to be a flammable liquid and vapour .Aplicaciones Científicas De Investigación
Synthesis and Molecular Studies
- 2,5-Dibromo-6-fluorotoluene is an important intermediate in medical applications, synthesized from 2-Amino-6-nitrotoluene through various reactions, offering a yield of 51.8% (Li Jiang-he, 2010).
- Its structural and spectroscopic data have been studied using methods like Hartree-Fock and density functional methods, aiding in understanding the molecular structure and vibrational analysis of related compounds (V. Krishnakumar et al., 2013).
Photophysical Applications
- This compound derivatives exhibit valuable fluorescent properties as biological probes, with applications in studying protein-protein interactions (M. Vázquez et al., 2005).
- These compounds are used in synthesizing environmentally sensitive fluorophores, useful in various biological and chemical analyses (G. T. Hwang et al., 2001).
Chemical Analysis and Interaction Studies
- Its derivatives are pivotal in studies involving internal rotation, nuclear quadrupole coupling, and molecular spectroscopy, contributing significantly to the understanding of chemical interactions and molecular dynamics (K. Nair et al., 2020).
- It has been used in studying fungal metabolism, particularly in understanding the catabolism of toluene, offering insights into microbial interactions with similar compounds (F. Prenafeta-Boldú et al., 2001).
Mecanismo De Acción
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Mode of Action
As an organic synthetic intermediate, it is primarily involved in chemical reactions rather than biological interactions .
Action Environment
The action of 2,5-Dibromo-6-fluorotoluene is likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions in which this compound is involved .
Safety and Hazards
2,5-Dibromo-6-fluorotoluene is classified as a hazardous substance. It is harmful if swallowed and may be fatal if it enters the airways . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be stored in a well-ventilated place and kept tightly closed .
Propiedades
IUPAC Name |
1,4-dibromo-2-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFJZRFCAKXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)
![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)
![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)



![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)

